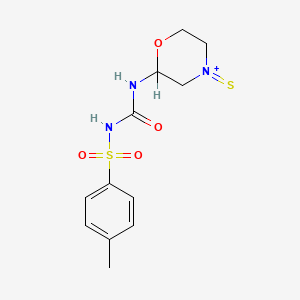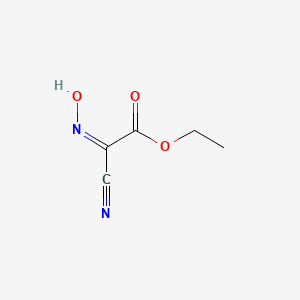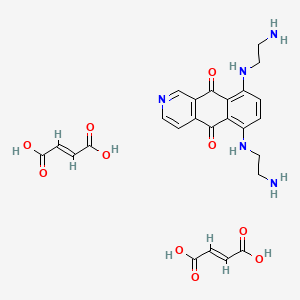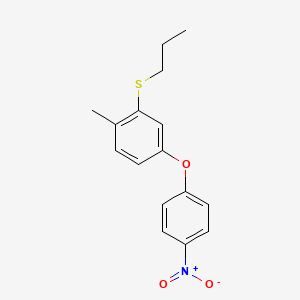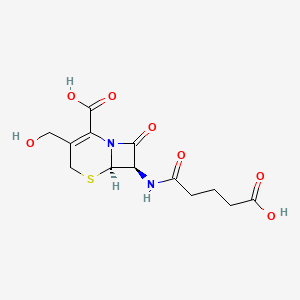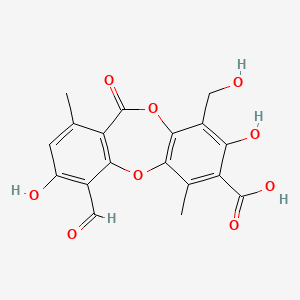
Ácido protocetrárico
Descripción general
Descripción
Protocetraric acid is a naturally occurring compound found in certain species of lichens, including Usnea albopunctata. It has been characterized for its broad-spectrum antimicrobial properties against various human pathogenic microbes. Notably, its significant antibacterial activity has been observed against Salmonella typhi and antifungal activity against Trichophyton rubrum, showcasing its potential as a strong candidate for antimicrobial drug development (Nishanth et al., 2015).
Synthesis Analysis
The synthesis of derivatives of protocetraric acid involves several chemical reactions, including the Diels-Alder reaction, esterification, and Friedel-Crafts alkylation. These processes have led to the creation of new compounds with potential biological activities, such as alpha-glucosidase inhibition, highlighting the compound's versatility in chemical synthesis and potential applications in medical research (Huu-Hung Nguyen et al., 2022).
Molecular Structure Analysis
The molecular structure of protocetraric acid and its derivatives has been extensively studied through spectroscopic methods. These studies provide insights into the compound's chemical nature and its biological activities. For instance, the study of protocetraric and salazinic acids against SARS-CoV-2 3CL protease has offered valuable information on their binding mechanisms and potential as cysteine enzyme inhibitors, which could be critical in drug design and development for viral infections (Fagnani et al., 2022).
Aplicaciones Científicas De Investigación
Caracterización Química
El ácido protocetrárico es un compuesto mayor observado en varios extractos de la especie de liquen Cetraria islandica . Se encuentra comúnmente en el género Ramalina . La presencia de ácido protocetrárico contribuye a la caracterización química de estas especies de líquenes .
Actividad Antimicrobiana
El ácido protocetrárico ha sido aislado de la especie de liquen F. caperata y ha mostrado una fuerte actividad antimicrobiana contra varias cepas bacterianas . Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos .
Potencial Farmacológico
El potencial farmacológico de los extractos de líquenes, incluidos aquellos que contienen ácido protocetrárico, se ha explorado en varios estudios . Estos estudios han revelado posibles actividades biológicas de los extractos de líquenes, y el ácido protocetrárico se encuentra entre los abundantes metabolitos secundarios de los líquenes que se han evaluado .
Propiedades Inmunológicas
El liquen Cetraria islandica, que contiene ácido protocetrárico, se ha utilizado en la medicina tradicional y moderna por sus muchas propiedades biológicas, como las actividades inmunológicas e inmunomoduladoras .
Propiedades Antioxidantes
Cetraria islandica, una especie de liquen que contiene ácido protocetrárico, es conocida por sus actividades antioxidantes . Esto sugiere que el ácido protocetrárico puede contribuir a estas propiedades antioxidantes .
Propiedades Antiinflamatorias
Cetraria islandica, que contiene ácido protocetrárico, se ha utilizado en la medicina tradicional y moderna por sus actividades antiinflamatorias . Esto sugiere que el ácido protocetrárico puede desempeñar un papel en estas propiedades antiinflamatorias .
Mecanismo De Acción
Target of Action
Protocetraric acid is a lichen secondary metabolite that has been found to exhibit inhibitory activity against the SARS-CoV-2 3CL protease . The 3CL protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, making it a primary target for potential therapeutic agents .
Mode of Action
Protocetraric acid acts as a slow-binding inactivator of the 3CL protease . It forms a stable covalent adduct with the enzyme, acting as a competitive inhibitor . The catalytic Cys145 of the 3CL protease makes a nucleophilic attack on the carbonyl carbon of the cyclic ester common to protocetraric acid, forming a stably acyl-enzyme complex .
Biochemical Pathways
Protocetraric acid affects the biochemical pathway of the SARS-CoV-2 virus by inhibiting the 3CL protease, an enzyme crucial for the replication of the virus . By inhibiting this enzyme, protocetraric acid disrupts the life cycle of the virus, preventing its replication and spread .
Pharmacokinetics
Its inhibitory efficiency (kinact / ki) against the 3cl protease is about 3 × 10^-5 s^-1 µm^-1
Result of Action
The inhibition of the 3CL protease by protocetraric acid results in a decrease in the viability of the SARS-CoV-2 virus . This could potentially lead to a decrease in viral load and severity of disease in infected individuals .
Action Environment
The action of protocetraric acid can be influenced by various environmental factors. It’s worth noting that lichens, the natural source of protocetraric acid, are known to thrive in a wide range of habitats, suggesting that the compound may be relatively stable under various environmental conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Protocetraric acid plays a significant role in various biochemical reactions. It has been identified as a potential inhibitor of the SARS-CoV-2 3CL protease, demonstrating slow-binding inactivation properties . The compound interacts with enzymes such as the 3CL protease by forming a stable covalent adduct, which inhibits the enzyme’s activity . Additionally, protocetraric acid has shown moderate inhibitory activity against human pathogenic microbes, including Salmonella typhi and Trichophyton rubrum .
Cellular Effects
Protocetraric acid influences various cellular processes. It has been observed to increase intracellular calcium levels and reduce tumor cell viability . The compound also affects cell proliferation, particularly in cancer cells, by inducing apoptosis and inhibiting cell migration . Furthermore, protocetraric acid has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory activation of leukocytes .
Molecular Mechanism
At the molecular level, protocetraric acid exerts its effects through several mechanisms. It acts as a competitive inhibitor of the SARS-CoV-2 3CL protease by forming a stable acyl-enzyme complex with the catalytic cysteine residue . This interaction prevents the protease from processing viral polyproteins, thereby inhibiting viral replication . Additionally, protocetraric acid’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of protocetraric acid have been studied over time. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Its efficacy may decrease with prolonged exposure to high temperatures or light, leading to potential degradation . Long-term studies have indicated that protocetraric acid can sustain its antimicrobial and anticancer activities in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of protocetraric acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antioxidant activities without notable toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and oxidative stress . Studies have shown that protocetraric acid’s hepatoprotective effects are dose-dependent, with optimal efficacy observed at moderate doses .
Metabolic Pathways
Protocetraric acid is involved in several metabolic pathways, primarily through the polyketide pathway . This pathway involves the synthesis of polyketides from acetyl-CoA and malonyl-CoA, leading to the formation of various secondary metabolites . Protocetraric acid interacts with enzymes such as polyketide synthases, which facilitate its biosynthesis and subsequent biological activities .
Transport and Distribution
Within cells and tissues, protocetraric acid is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interaction with cellular membranes and its ability to penetrate lipid bilayers . Protocetraric acid tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
Protocetraric acid’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for protocetraric acid’s role in modulating cellular processes and exerting its therapeutic effects .
Propiedades
IUPAC Name |
10-formyl-3,9-dihydroxy-4-(hydroxymethyl)-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c1-6-3-10(21)8(4-19)15-11(6)18(25)27-16-9(5-20)13(22)12(17(23)24)7(2)14(16)26-15/h3-4,20-22H,5H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXMONAUSQZPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3CO)O)C(=O)O)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197633 | |
| Record name | Protocetraric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
489-51-0 | |
| Record name | Protocetraric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protocetraric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protocetraric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



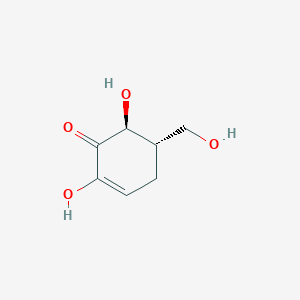

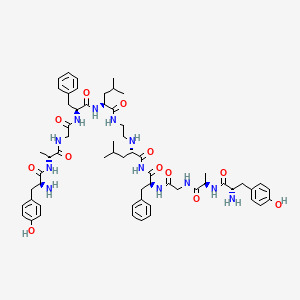

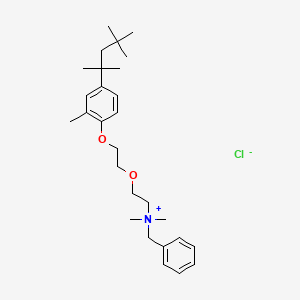
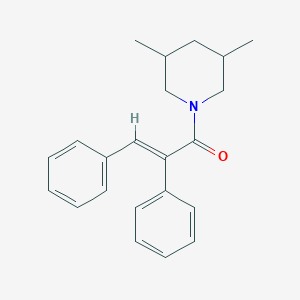
![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)
